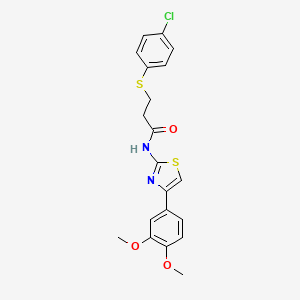

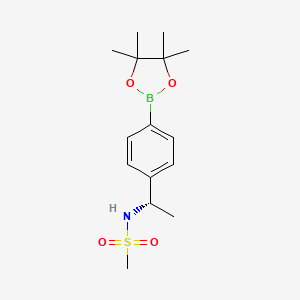

![molecular formula C23H23N5O3S2 B2488210 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-35-2](/img/structure/B2488210.png)

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic building blocks like benzoyl chloride, thioureas, and bromoacetone. Microwave-assisted synthesis and reactions with sulfur-containing reagents are common for constructing the thiazole and benzamide frameworks, indicating a preference for efficient and time-saving methods in modern synthetic chemistry (Saeed, 2009; Saeed & Rafique, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals complex architectures involving thiazole rings, sulfonamide groups, and benzamide moieties. Techniques like X-ray crystallography and NMR spectroscopy are critical for confirming the structures, showcasing the importance of detailed structural elucidation in the development of these compounds (Priya et al., 2006).

Chemical Reactions and Properties

The chemical reactions leading to the formation of these compounds often involve cyclization, condensation, and substitution reactions. The presence of reactive functional groups like sulfonamide and cyanoethyl groups contributes to the compounds' reactivity and interaction with other molecules, influencing their chemical properties and potential biological activities (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are influenced by their molecular structure. The presence of substituents on the aromatic rings and the nature of the heterocyclic systems can alter these properties significantly, affecting their applicability in various scientific fields (Nassiri, 2023).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and photophysical properties, are determined by the molecular framework of the compounds. Studies on related compounds highlight the role of the thiazole and benzamide units in determining the chemical behavior, including interactions with biological targets (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

For detailed studies on related compounds and their synthesis, structure, and properties, the following references provide in-depth insights:

Scientific Research Applications

Up-Regulators of ABCA1 and CLA-1

A study discovered novel analogs of substituted N-(benzo[d]thiazol-2-yl)benzamide, which includes (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, that can up-regulate ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1). This finding suggests potential in developing anti-atherosclerotic agents (Shu-yi, 2013).

Anticancer Agents

Another study synthesized pro-apoptotic indapamide derivatives, including compounds related to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and evaluated them as potential anticancer agents. These compounds demonstrated significant activity against melanoma cell lines, indicating their potential use in cancer treatment (Yılmaz et al., 2015).

Microwave Promoted Synthesis

The utility of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, a category including (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, was explored. This method offers a cleaner, more efficient, and faster synthesis approach compared to traditional methods (Saeed, 2009).

Antimicrobial Activity

Studies have also focused on synthesizing benzamide derivatives, including those similar to (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and evaluating their antimicrobial properties. These compounds demonstrated promising results against various bacterial and fungal species, indicating their potential as antimicrobial agents (Chawla, 2016).

properties

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S2/c1-16-6-11-20-21(17(16)2)27(3)23(32-20)26-22(29)18-7-9-19(10-8-18)33(30,31)28(14-4-12-24)15-5-13-25/h6-11H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPOKADDOTDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)

![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)

![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2488145.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)